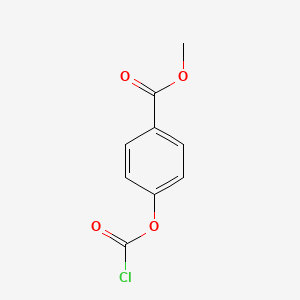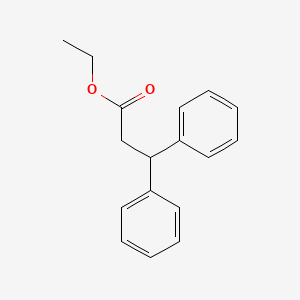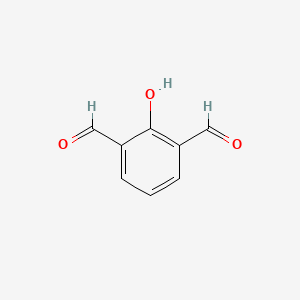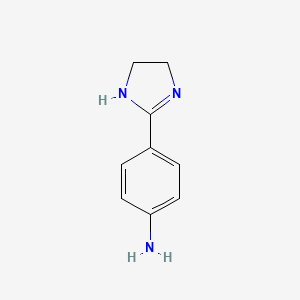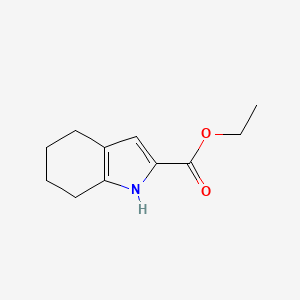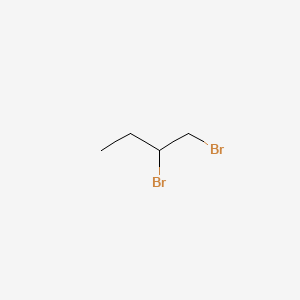
1,2-二溴丁烷
描述
1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol and ether. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
1,2-Dibromobutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving the modification of biomolecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of flame retardants and other industrial chemicals.
作用机制
Target of Action
Like many halogenated compounds, it may interact with various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
The mode of action of 1,2-Dibromobutane involves its interaction with its targets. One study mentions the reduction of 1,2-Dibromobutane catalyzed by Co(II) (N,N′-disalicylidene-ethylenediamine) in DMF . This suggests that 1,2-Dibromobutane may undergo redox reactions in biological systems, potentially leading to changes in the target molecules .
Biochemical Pathways
Halogenated compounds like 1,2-dibromobutane often participate in halogenation reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways .
Pharmacokinetics
Given its molecular weight of 215914 Da , it is likely that 1,2-Dibromobutane can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of metabolic enzymes .
Result of Action
Based on its chemical properties, it can be inferred that 1,2-dibromobutane may cause alterations in the structure and function of biomolecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromobutane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br2) to the double bond of 1-butene, resulting in the formation of 1,2-dibromobutane. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 1,2-dibromobutane follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1-butene in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation .
化学反应分析
Types of Reactions: 1,2-Dibromobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: It can undergo dehydrohalogenation to form butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) are used.
Major Products Formed:
Substitution: Products include alcohols, ethers, or other substituted butanes depending on the nucleophile used.
Elimination: The major product is butene.
相似化合物的比较
1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.
1,4-Dibromobutane: Similar in structure but with bromine atoms at different positions.
1,2-Dibromopropane: Similar in structure but with a different carbon chain length.
Uniqueness: 1,2-Dibromobutane is unique due to its specific reactivity and the position of the bromine atoms, which allows for selective reactions in organic synthesis. Its properties make it a valuable intermediate in the production of various chemical compounds .
属性
IUPAC Name |
1,2-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870592 | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.1 [mmHg] | |
| Record name | alpha-Butylene dibromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-98-2 | |
| Record name | 1,2-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Butylene dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with the vapor phase bromination of 2-bromobutane to produce 1,2-Dibromobutane?
A1: Vapor phase bromination of 2-bromobutane to synthesize 1,2-Dibromobutane presents a significant challenge due to the thermal instability of the β-bromoalkyl radical intermediate. [] At elevated temperatures, this radical readily eliminates a bromine atom, forming the corresponding alkene instead of undergoing further bromination. [] This competing allylic bromination pathway leads to a lower yield of the desired 1,2-Dibromobutane and an increase in polybrominated byproducts. []
Q2: How does the choice of brominating agent affect the regioselectivity in the bromination of 1-bromobutane?
A2: The regioselectivity of bromination in 1-bromobutane, specifically the ratio of 1,2-Dibromobutane to 1,3-Dibromobutane produced, is significantly influenced by the choice of brominating agent. [] While molecular bromine primarily yields 1,2-Dibromobutane, indicating a preference for bromination at the more substituted carbon, alternative brominating agents like t-butyl hypobromite and bromine oxide lead to a mixture of all four possible dibromobutane isomers. [] Notably, these reagents yield less 1,2-Dibromobutane than 1,3-Dibromobutane. [] This difference in selectivity highlights the potential role of anchimeric assistance and the influence of hydrogen bromide on the bromination pathway. []
Q3: Can 1,2-Dibromobutane be used as a building block in organic synthesis?
A3: While not directly used as a building block, 1,2-Dibromobutane serves as a precursor to reagents that are valuable in organic synthesis. For example, it can be transformed into 3-Methyl-1-(trimethylsilyl)allene (1d) through a series of reactions. [] This allenylsilane acts as a versatile three-carbon synthon, enabling [3+2] annulation reactions to construct various five-membered heterocycles. [] These include but are not limited to dihydrofurans, pyrrolines, isoxazoles, and furans. []
Q4: How is 1,2-Dibromobutane utilized in electrochemical catalysis research?
A4: 1,2-Dibromobutane acts as a model substrate for studying the catalytic activity and efficiency of metal phthalocyaninetetrasulfonates (MPcTS) in electrochemical dehalogenation reactions. [, ] Researchers have investigated these reactions within various media, including bicontinuous microemulsions and isotropic acetonitrile/water solutions. [, ] These studies revealed that the reaction rate is highly dependent on the microenvironment provided by the reaction media. [, ] For instance, 1,2-Dibromobutane exhibited enhanced dehalogenation rates in a bicontinuous microemulsion compared to an isotropic solvent, suggesting potential preconcentration effects within the surfactant film on the electrode surface. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


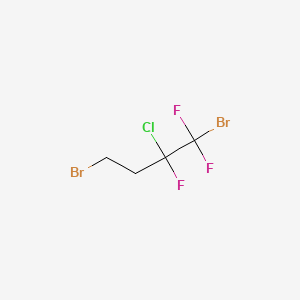

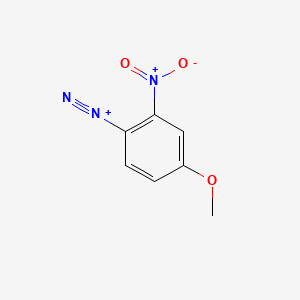


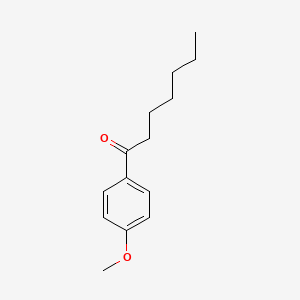
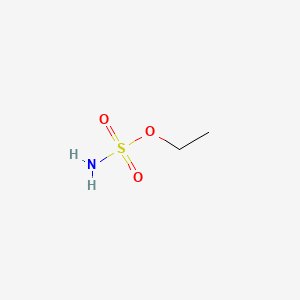
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
